molecular formula C15H15N7 B12794695 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine CAS No. 54589-65-0

6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12794695
CAS No.: 54589-65-0
M. Wt: 293.33 g/mol
InChI Key: LUFLTVHAAVPJCI-UHFFFAOYSA-N
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Description

6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of hydrazino and diphenyl groups attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of hydrazine with a suitable triazine precursor. One common method is the condensation of hydrazine hydrate with 2,4-diphenyl-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazino group under mild conditions.

Major Products Formed

The major products formed from these reactions include azo compounds, azoxy compounds, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydrazino-N-isopropyl-5-methoxy-N-(2,2,2-trifluoroethyl)-4-pyrimidinamine
  • 6-Hydrazino-N,N-bis(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 6-Hydrazino-N-(4-methyl-1-piperazinyl)-2-pyrazinamine

Comparison

Compared to these similar compounds, 6-Hydrazino-N(2),N(4)-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54589-65-0

Molecular Formula

C15H15N7

Molecular Weight

293.33 g/mol

IUPAC Name

6-hydrazinyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H15N7/c16-22-15-20-13(17-11-7-3-1-4-8-11)19-14(21-15)18-12-9-5-2-6-10-12/h1-10H,16H2,(H3,17,18,19,20,21,22)

InChI Key

LUFLTVHAAVPJCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN)NC3=CC=CC=C3

Origin of Product

United States

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